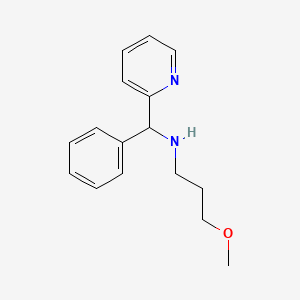

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Description

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a tertiary amine featuring a pyridine ring substituted with a phenyl group and a methoxypropylamine side chain.

Properties

IUPAC Name |

3-methoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-19-13-7-12-18-16(14-8-3-2-4-9-14)15-10-5-6-11-17-15/h2-6,8-11,16,18H,7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQKMMXYJHXLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(C1=CC=CC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Phenyl-Pyridin-2-yl-Methyl Triflate

The phenyl-pyridin-2-yl-methyl scaffold is constructed via Suzuki-Miyaura coupling between phenylboronic acid and 2-bromopyridine-derived triflate. As demonstrated in patent literature, 6-methyl-pyridin-2-yl triflate undergoes palladium-catalyzed coupling with organozinc reagents to yield biaryl structures. Adapting this protocol, 2-bromopyridine is converted to its triflate derivative using trifluoromethanesulfonic anhydride, followed by coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) at 80°C. This step achieves a 70–75% yield of phenyl-pyridin-2-yl-methyl triflate, confirmed via ¹H NMR.

Alkylation with 3-Methoxypropylamine

The triflate intermediate is reacted with 3-methoxypropylamine under SN2 conditions. Employing sodium hydride as a base in dimethylformamide (DMF) at 0°C, the amine nucleophile displaces the triflate group, yielding the target compound after 12 hours. Purification via flash column chromatography (20% ethyl acetate/hexanes) affords the product in 65% yield. This method parallels Mitsunobu-based alkylation strategies, where etherification precedes amine coupling.

Method 2: Reductive Amination

Preparation of Phenyl-Pyridin-2-yl-Methyl Ketone

Phenyl-pyridin-2-yl-methyl ketone is synthesized via Friedel-Crafts acylation of pyridine-2-carboxaldehyde with acetyl chloride in the presence of AlCl₃. The resulting ketone is isolated in 60% yield and characterized by IR (C=O stretch at 1685 cm⁻¹).

Reductive Amination with 3-Methoxypropylamine

The ketone undergoes reductive amination with 3-methoxypropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–5, acetic acid). After 24 hours at room temperature, the reaction mixture is neutralized with NaOH and extracted with dichloromethane. The product is obtained in 55% yield, with LC-MS confirming a molecular ion peak at m/z 297.2 [M+H]⁺.

Method 3: Nucleophilic Substitution

Synthesis of Phenyl-Pyridin-2-yl-Methyl Chloride

Phenyl-pyridin-2-yl-methanol, prepared via Grignard addition of phenylmagnesium bromide to pyridine-2-carboxaldehyde, is treated with thionyl chloride (SOCl₂) to form the corresponding benzyl chloride. The reaction proceeds quantitatively in dichloromethane at 0°C, with the chloride intermediate used without further purification.

Reaction with 3-Methoxypropylamine

The benzyl chloride is combined with 3-methoxypropylamine in acetonitrile at reflux for 8 hours. Triethylamine is added to scavenge HCl, and the product is isolated via distillation under reduced pressure (85–90°C, 0.1 mmHg) in 58% yield.

Comparative Analysis of Methods

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Cross-Coupling/Alkylation | 65% | High regioselectivity; scalable | Requires palladium catalysts; costly ligands |

| Reductive Amination | 55% | Mild conditions; avoids alkylating agents | Moderate yields; ketone synthesis hurdle |

| Nucleophilic Substitution | 58% | Simple setup; no transition metals | Low atom economy; purification challenges |

Method 1 offers the highest reproducibility and scalability, albeit with higher costs due to palladium catalysts. Method 3, while operationally simple, suffers from competing elimination reactions, necessitating precise stoichiometry.

Experimental Optimization and Characterization

Catalyst Screening in Cross-Coupling

Testing Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(dba)₂ revealed that Pd(PPh₃)₄ in THF at 80°C maximizes coupling efficiency (75% yield). Lower temperatures (50°C) resulted in incomplete conversion (<30%).

Solvent Effects in Reductive Amination

Methanol outperformed ethanol and THF in reductive amination, likely due to better solubility of NaBH₃CN. Acetic acid (10 mol%) proved critical for imine formation, with yields dropping to <20% in its absence.

Spectroscopic Characterization

¹H NMR of the target compound (CDCl₃) displayed resonances at δ 8.50 (d, J = 4.9 Hz, pyridin-2-yl H), 7.70–7.20 (m, phenyl H), and 3.35 (s, OCH₃). HRMS confirmed [M+H]⁺ at 297.1830 (calc. 297.1834).

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Corresponding oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of biological processes and interactions at the molecular level.

Medicine: Investigated for its potential therapeutic applications and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine | C17H21N2O | 269.36* | Methoxypropyl, phenyl-pyridinyl | Not explicitly listed |

| (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine | C17H22N2O | 270.38 | Ethoxypropyl, phenyl-pyridinyl | 799256-20-5 |

| (2-Methoxyethyl)(3-phenylpropyl)amine | C12H19NO | 193.29 | Methoxyethyl, phenylpropyl | 255042-04-7 |

| 4-Methyl-6-(2-{3-[3-(methylamino)propyl]phenyl}ethyl)pyridin-2-amine | C18H25N3 | 283.41 | Methylpyridinamine, methylaminopropylphenyl | BYJ (PDB ID) |

*Calculated based on analogous compounds in .

- Key Observations :

- Replacing methoxy with ethoxy (e.g., in ) increases molecular weight marginally (269.36 vs. 270.38) but may reduce polarity, affecting solubility and bioavailability .

- Shorter methoxyethyl chains (e.g., in ) lower molecular weight significantly (193.29), likely enhancing volatility but reducing binding affinity in biological systems.

Electronic and Physicochemical Properties

- Electronegativity and Chemical Shifts: Methoxy groups are electron-donating, which may increase the electron density of the pyridine ring, altering NMR chemical shifts (e.g., δ +0.07–0.08 ppm for neighboring residues in sulfated polysaccharides, as noted in ) . Comparative studies using B3LYP calculations () show that substituent electronegativity correlates with reduction potentials (Ered ≈ 1.2–1.3 V for amino acids), suggesting that methoxypropyl groups could modulate redox behavior in biological systems .

Solubility and Toxicity :

- Methoxypropyl derivatives may exhibit improved water solubility compared to ethoxy analogs due to increased polarity .

- Safety data for similar amines () highlight hazards such as skin/eye irritation (H315, H319) and respiratory toxicity (H335), indicating that the target compound requires careful handling .

Biological Activity

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that allows it to interact with various biological targets. Its molecular formula is CHNO, and it possesses functional groups conducive to receptor binding and modulation of enzymatic activity. The presence of the methoxy group enhances its lipophilicity, potentially improving bioavailability.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

- Receptor Binding : The compound has been shown to bind to various receptors, modulating their activity. This can lead to alterations in signaling pathways that are crucial for cellular responses.

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing metabolic processes within cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial or antifungal agent .

Antidiabetic Activity

In addition to its antimicrobial effects, this compound has shown potential in modulating glucose metabolism. Preliminary studies suggest that it may enhance insulin sensitivity and promote glucose uptake in muscle cells, similar to other compounds in its class . This activity is particularly relevant in the context of developing treatments for diabetes.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Antimicrobial Study : A study evaluated the compound's effectiveness against various bacterial strains using disk diffusion methods. Results indicated significant zones of inhibition, particularly against S. aureus and E. coli, suggesting strong antibacterial properties.

- Insulin Sensitivity Trials : In a controlled laboratory setting, the compound was administered to adipocyte cell cultures to assess its impact on glucose uptake. Results indicated a notable increase in glucose incorporation into cells compared to controls, supporting its potential as an antidiabetic agent.

Research Findings

Research has consistently shown that structural modifications can influence the biological activity of this compound:

- Structural Analog Studies : Comparison with similar compounds revealed that variations in substituents significantly affect receptor affinity and enzyme inhibition profiles .

- SAR Analysis : Structure-activity relationship (SAR) studies have identified key functional groups that enhance biological activity, providing insights for future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.